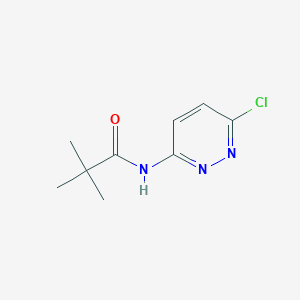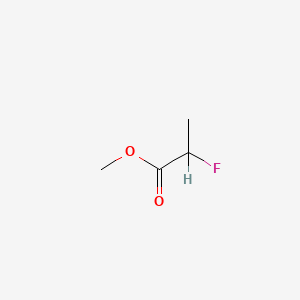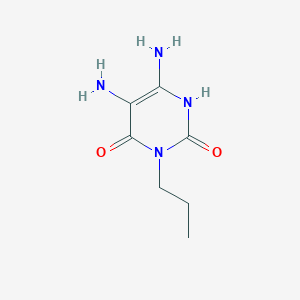
Cyclohexylmethylboronic Acid
Vue d'ensemble
Description
Cyclohexylmethylboronic acid is an organoboron compound with the molecular formula C7H15BO2. It is a boronic acid derivative where a cyclohexylmethyl group is attached to the boron atom. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
Cyclohexylmethylboronic acid has diverse applications in scientific research:
Biology: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors for biological molecules.
Medicine: Boronic acid derivatives are explored for their potential in drug development, particularly as protease inhibitors.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Safety and Hazards
Cyclohexylmethylboronic Acid is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .
Orientations Futures
The future directions of Cyclohexylmethylboronic Acid and other boronic acids lie in their potential applications in various fields. For instance, boronic acids are being explored for their use in the development of sensors, especially glucose sensors, due to their ability to form reversible covalent complexes with substances that have cis-diols. Additionally, the Suzuki-Miyaura cross-coupling reaction, which involves boronic acids, is a powerful tool in organic synthesis and is expected to find increasing use in the synthesis of complex organic molecules .
Analyse Biochimique
Biochemical Properties
Cyclohexylmethylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, this compound can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to changes in gene expression and cellular metabolism. For example, the inhibition of proteases by this compound can result in the downregulation of pro-inflammatory cytokines, thereby modulating the immune response. Additionally, this compound can impact cellular metabolism by interfering with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with specific biomolecules. In the case of enzyme inhibition, this compound binds to the active site of serine proteases, forming a stable covalent complex that prevents substrate binding and catalysis. This inhibition is reversible, allowing for the study of enzyme kinetics and the development of reversible inhibitors. Additionally, this compound can interact with other biomolecules, such as carbohydrates, through its boronic acid group, forming reversible complexes that are useful in carbohydrate recognition and sensing applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert conditions and can be stored at low temperatures to prevent degradation. In the presence of moisture or other reactive species, it can undergo hydrolysis, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the inhibition of proteases and modulation of immune responses .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it can effectively inhibit proteases and modulate immune responses without causing significant toxicity. At high doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It can interact with enzymes such as glycosidases and glycosyltransferases, forming reversible complexes that modulate their activity. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, this compound can be metabolized by liver enzymes, resulting in the formation of boronic acid derivatives that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream. Once inside cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can localize to specific compartments, such as the cytoplasm, nucleus, and endoplasmic reticulum, where it interacts with enzymes and other biomolecules. This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound is crucial for its activity and function in biochemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexylmethylboronic acid can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester. A common method involves the reaction of cyclohexylmethylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar organometallic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexylmethylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts such as palladium acetate, bases like potassium carbonate, and solvents like tetrahydrofuran are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Suzuki-Miyaura Coupling: The major product is a biaryl or a substituted alkene.
Oxidation: The major product is the corresponding alcohol.
Reduction: The major product is the corresponding borane.
Mécanisme D'action
The mechanism of action of cyclohexylmethylboronic acid in the Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in reactivity but with a phenyl group instead of a cyclohexylmethyl group.
Cyclopentylmethylboronic Acid: Similar structure but with a cyclopentyl group.
Cyclohexylboronic Acid: Similar but lacks the methyl group.
Uniqueness: Cyclohexylmethylboronic acid is unique due to its specific structure, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of sterically hindered biaryls.
Propriétés
IUPAC Name |
cyclohexylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO2/c9-8(10)6-7-4-2-1-3-5-7/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYXWXRMARWJRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449965 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27762-64-7 | |
| Record name | Cyclohexylmethylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclohexylmethyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


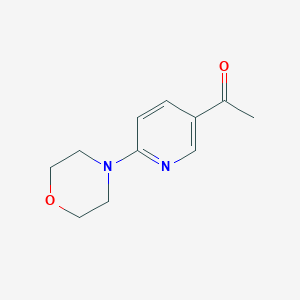
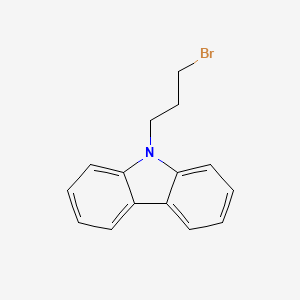
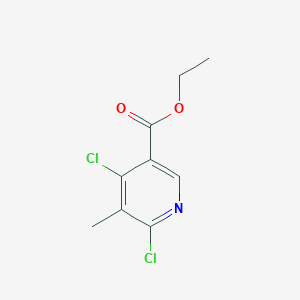
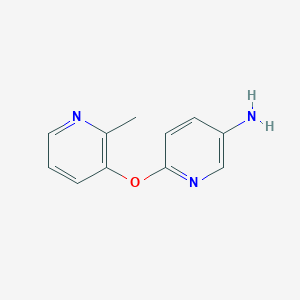
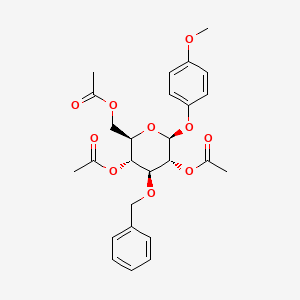

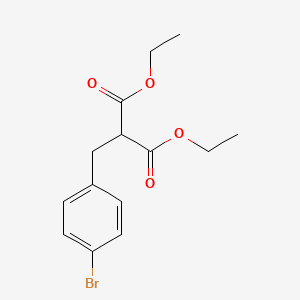
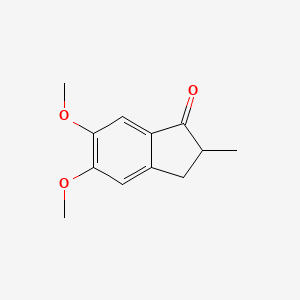
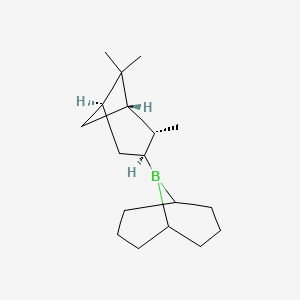
![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)
